molecular formula C19H21NO6 B4997568 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1-isoindolinone

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1-isoindolinone

Cat. No. B4997568
M. Wt: 359.4 g/mol
InChI Key: RPFYYCWUMJRXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1-isoindolinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as TMI-1, and its chemical structure consists of an isoindolinone core with three methoxy groups and a trimethoxyphenyl group attached to it.

Mechanism of Action

The mechanism of action of TMI-1 involves its ability to inhibit the activity of the proteasome, a complex of enzymes that plays a crucial role in the degradation of intracellular proteins. By inhibiting the proteasome, TMI-1 can cause the accumulation of misfolded and damaged proteins, which can lead to cell death. TMI-1 has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
TMI-1 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-cancer properties, TMI-1 has been shown to have anti-inflammatory and anti-oxidant effects. TMI-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMI-1 in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, TMI-1 does not inhibit the activity of other proteases, which can lead to off-target effects. However, one of the limitations of using TMI-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research of TMI-1. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of TMI-1. Another area of research is the investigation of the therapeutic potential of TMI-1 in other diseases such as viral infections and autoimmune diseases. Additionally, the development of more efficient synthesis methods for TMI-1 could lead to its commercialization as a drug candidate.

Synthesis Methods

The synthesis of TMI-1 involves a multi-step process that starts with the condensation of 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to the corresponding amine, which is subsequently cyclized to form the isoindolinone core. The final step involves the attachment of the trimethoxyphenyl group to the isoindolinone core through a Suzuki coupling reaction.

Scientific Research Applications

TMI-1 has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that TMI-1 can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. TMI-1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer.

properties

IUPAC Name

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-22-13-7-6-11-10-20(19(21)16(11)18(13)26-5)12-8-14(23-2)17(25-4)15(9-12)24-3/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYYCWUMJRXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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